molecular formula C9H9Br2Cl B13205966 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

Cat. No.: B13205966
M. Wt: 312.43 g/mol
InChI Key: ULBDNPCUZKAINX-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a bromopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene typically involves the bromination of 1-(3-bromopropyl)-2-chlorobenzene. This can be achieved through the following steps:

    Starting Material: 1-(3-bromopropyl)-2-chlorobenzene.

    Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the chlorine atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-hydroxy-1-(3-hydroxypropyl)-2-chlorobenzene.

    Oxidation: Formation of this compound-1,4-diol.

    Reduction: Formation of 4-hydro-1-(3-hydropropyl)-2-chlorobenzene.

Scientific Research Applications

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Chemical Biology: Utilized in the study of biological pathways and mechanisms involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bromopropyl side chain can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(3-chloropropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the propyl side chain.

    4-Chloro-1-(3-bromopropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the benzene ring.

    4-Bromo-1-(3-bromopropyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a chlorine atom on the benzene ring.

Uniqueness

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a bromopropyl side chain. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C9H9Br2Cl

Molecular Weight

312.43 g/mol

IUPAC Name

4-bromo-1-(3-bromopropyl)-2-chlorobenzene

InChI

InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2

InChI Key

ULBDNPCUZKAINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CCCBr

Origin of Product

United States

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